molecular formula C14H15NO B064334 N-methyl-1-(4-phenoxyphenyl)methanamine CAS No. 169943-40-2

N-methyl-1-(4-phenoxyphenyl)methanamine

Cat. No. B064334
CAS RN: 169943-40-2
M. Wt: 213.27 g/mol
InChI Key: YWBKPTGYRUSBFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine and related compounds involves several chemical strategies, including the use of Schiff bases reduction route and condensation reactions. For instance, molecular structures of certain derivatives have been synthesized via Schiff bases reduction route, highlighting the versatility and utility of these synthetic approaches in generating compounds with specific structural features (Ajibade & Andrew, 2021). Additionally, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized through a polyphosphoric acid condensation route, demonstrating a high-yielding reaction and showcasing the compound's spectroscopic characterization techniques (Shimoga, Shin, & Kim, 2018).

Molecular Structure Analysis

The molecular structure of N-methyl-1-(4-phenoxyphenyl)methanamine and its derivatives often features asymmetric units and significant intermolecular hydrogen bonding, crucial for understanding their chemical behavior. For example, certain derivatives consist of asymmetric units in orthorhombic and monoclinic crystal systems, stabilized by secondary intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their diverse chemical properties. The reductive amination of specific precursors with N-alkylamines is a notable reaction, leading to the production of compounds distinguishable from other closely related series through analytical methods like liquid chromatography and mass spectral analysis (Deruiter, Clark, & Noggle, 1990).

Physical Properties Analysis

The physical properties, such as luminescence and nonlinear optical properties of derivatives, are significant for applications in material science. Compounds like 2-((E)-((4-((4-methoxyphenyl)ethynyl)phenyl)imino)methyl-4-((E)phenyldiazenyl)phenol have been synthesized and characterized, showing room temperature luminescence due to π* → π transition and displaying second harmonic generation (SHG) property, indicative of their potential in optical applications (Mohite, Patil-Deshmukh, & Chavan, 2020).

Scientific Research Applications

Neurochemistry and Neurotoxicity

Research on the neurochemical effects and potential neurotoxicity of N-methyl-1-(4-phenoxyphenyl)methanamine (and closely related compounds) has provided insights into its action on the central nervous system. Studies have explored its acute and long-term effects, including impacts on neurotransmitter release and neuronal integrity. Investigations into the neurotoxic potential of these compounds highlight the importance of understanding their selective effects on serotonergic and dopaminergic systems, which may inform therapeutic applications and safety profiles (McKenna & Peroutka, 1990).

Cytochrome P450 Isoform Interaction

The interaction with cytochrome P450 isoforms is a critical aspect of understanding the metabolic and pharmacokinetic profiles of N-methyl-1-(4-phenoxyphenyl)methanamine. Identifying selective chemical inhibitors for these isoforms has significant implications for predicting drug-drug interactions and optimizing therapeutic efficacy. Such research contributes to the broader pharmacological characterization of new compounds (Khojasteh et al., 2011).

Potential in Psychotherapy

Explorations into the use of N-methyl-1-(4-phenoxyphenyl)methanamine-assisted psychotherapy, particularly for conditions like posttraumatic stress disorder (PTSD), highlight its potential to facilitate therapeutic processes. By enhancing sociability and empathy, it could support more effective psychotherapy sessions, underpinning the ongoing research into its clinical applications (Sessa et al., 2019).

Impact on Neurodegenerative Diseases

The implications of N-methyl-1-(4-phenoxyphenyl)methanamine research for neurodegenerative diseases are profound, particularly in understanding the environmental and chemical factors contributing to conditions like Parkinson's disease. By examining the neurotoxic effects of related compounds, scientists aim to uncover potential risk factors and mechanisms underlying these disorders, offering avenues for prevention and treatment strategies (Landrigan et al., 2005).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "N-methyl-1-(4-phenoxyphenyl)methanamine" .

properties

IUPAC Name

N-methyl-1-(4-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBKPTGYRUSBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442434
Record name N-Methyl-1-(4-phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169943-40-2
Record name N-Methyl-1-(4-phenoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenoxybenzaldehyde (10.0 g, 0.05 mol), excess methylamine and 1.5 g of 10% Pd/C in 200 mL of methanol were stirred under an atmosphere of hydrogen for 16 hours. After removal of the catalyst by filtration through Celite®, the filtrate was concentrated under reduced pressure to give the crude product as an oil. Chromatography on silica gel eluting with ethyl acetate gave the title compound in 80% yield.
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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